molecular formula C18H22N2O B581478 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine CAS No. 1228666-00-9

3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine

Cat. No.: B581478
CAS No.: 1228666-00-9
M. Wt: 282.387
InChI Key: AHBXRADRQXAJOS-UHFFFAOYSA-N
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Description

3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine is a complex organic compound that features a pyridine ring substituted with a benzylpyrrolidine moiety, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group. The methoxy and methyl groups are then added to the pyridine ring through electrophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylpyrrolidin-3-yl-methanol
  • 1-Ethylpyrrolidin-3-yl-methanol
  • 1-Phenylpyrrolidin-3-yl-methanol
  • 1-(2-Methoxyethyl)pyrrolidin-3-yl-methanol

Uniqueness

3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1-benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-14-10-17(18(21-2)19-11-14)16-8-9-20(13-16)12-15-6-4-3-5-7-15/h3-7,10-11,16H,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBXRADRQXAJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)C2CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673609
Record name 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-00-9
Record name 2-Methoxy-5-methyl-3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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